2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide
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Overview
Description
2-Methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention due to its potential applications in various scientific fields. Its unique molecular structure combines a methoxybenzamide core with a sulfonamide and triazole moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide typically involves a multi-step process. The key steps generally include:
Formation of 1-(thiophen-3-yl)-1H-1,2,3-triazole: : This can be achieved through the Huisgen cycloaddition reaction of azides and alkynes.
Sulfamoylation: : The triazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Coupling with 2-methoxy-5-aminobenzamide: : Finally, the sulfonamide-triazole intermediate is coupled with 2-methoxy-5-aminobenzamide under appropriate conditions, such as using coupling reagents like EDCI/HOBt or similar agents.
Industrial Production Methods
Industrial production would focus on optimizing yield and purity, utilizing large-scale synthesis reactors and automation. Key considerations include reaction temperature control, solvent selection, and purification techniques like crystallization or chromatography to ensure high-quality end products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form corresponding quinone derivatives.
Reduction: : Sulfonamide groups can be reduced under specific conditions to amine derivatives.
Substitution: : The benzamide core is susceptible to electrophilic and nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic halogens or nucleophiles in the presence of catalysts such as aluminum chloride.
Major Products
Oxidized methoxy derivatives
Reduced sulfonamide derivatives
Substituted benzamide compounds
Scientific Research Applications
2-Methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide has versatile applications:
Chemistry: : Used as a precursor in complex molecule synthesis and functional group transformations.
Biology: : Explored for its potential in enzyme inhibition and protein binding studies.
Medicine: : Investigated for its pharmacological properties, including antibacterial, antifungal, or anticancer activities.
Industry: : Used in the development of advanced materials and as a key intermediate in agrochemical production.
Mechanism of Action
The compound exerts its effects through multiple molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins that interact with the methoxy, sulfonamide, or triazole moieties.
Pathways Involved: : Disruption of enzymatic activity, inhibition of protein-protein interactions, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrobenzamide: : Similar benzamide core but with nitro functionality.
5-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxamide: : Shares the triazole and thiophene components.
N-(2-Methoxy-5-sulfamoylphenyl)acetamide: : Another sulfonamide derivative with a similar aromatic structure.
Uniqueness
The uniqueness of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide lies in its combination of functional groups which confer distinct reactivity patterns and biological activity profiles, making it a valuable compound for diverse scientific investigations and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-5-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-24-14-3-2-12(6-13(14)15(16)21)26(22,23)17-7-10-8-20(19-18-10)11-4-5-25-9-11/h2-6,8-9,17H,7H2,1H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXRTIWUCLWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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